molecular formula C15H15N5O2 B2992818 3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893925-40-1

3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2992818
CAS No.: 893925-40-1
M. Wt: 297.318
InChI Key: CXJTYOYWJXLSRE-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one is a synthetic compound belonging to the triazolopyrimidine class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with formamide to yield the desired triazolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern and the presence of both triazolo and pyrimidinone moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-9-4-10(2)6-12(5-9)20-14-13(17-18-20)15(22)19(8-16-14)7-11(3)21/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJTYOYWJXLSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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